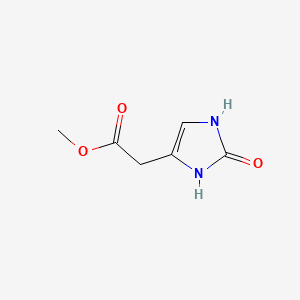

methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Description

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a heterocyclic compound featuring a 2-oxo-dihydroimidazole (imidazolinone) core linked to a methyl acetate group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is cataloged under CAS numbers such as 1956376-30-9 (methyl ester) and 1091908-73-4 (acid form), with a molecular weight of ~170–180 g/mol (C$7$H$8$N$2$O$3$) .

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate |

InChI |

InChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10) |

InChI Key |

YTLGKRYDLUEHIC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CNC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

The most straightforward and commonly reported method for preparing this compound involves the esterification of the corresponding carboxylic acid, 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid, with methanol under acidic catalysis.

- Reactants : 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid and methanol.

- Catalysts : Acid catalysts such as sulfuric acid or other strong acids.

- Conditions : Reflux conditions typically facilitate the esterification.

- Outcome : Conversion of the carboxylic acid group into the methyl ester, yielding the target compound.

This method is classical and widely used due to its simplicity and efficiency in producing high-purity methyl esters.

One-Pot Sequential Condensation Approaches to Imidazol-4-one Derivatives

Recent advances have demonstrated one-pot, multicomponent synthetic methods that can yield imidazole derivatives structurally related to this compound. For example, the reaction of amines with ethylcyanoacetate and ethylglycinate hydrochloride under neat or reflux conditions leads to imidazolidine-4-one derivatives.

- Procedure : Sequential addition of amines, ethylcyanoacetate, and ethylglycinate hydrochloride, often with triethylamine as a base.

- Conditions : Heating at 70 °C for 2–4 hours.

- Mechanism : Initial nucleophilic attack on cyano groups, followed by ring closure and elimination of alcohol.

- Relevance : Although this method focuses on related imidazole compounds, it provides a synthetic framework potentially adaptable for this compound or its analogues.

Comparative Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of acid | 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid + methanol | Acid catalyst, reflux | Simple, high yield, well-established | Requires pure acid precursor |

| One-pot sequential condensation | Amines + ethylcyanoacetate + ethylglycinate hydrochloride | 70 °C, 2–4 h, triethylamine base | Efficient, one-pot, versatile | May require optimization for target compound |

| Michael addition & azide coupling | Acrylic acid derivatives + thione substrates + amino acid esters | Various solvents, multi-step | Access to diverse analogues | Complex, multi-step, less direct |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous methanol (60–80°C, 6–12 hours).

-

Basic Hydrolysis : NaOH or LiOH in water/THF (room temperature, 2–4 hours).

Example :

| Property | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Yield | 75–85% | 90–95% |

| Byproducts | Minimal | Negligible |

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions with amines, alcohols, and Grignard reagents.

Key Reactions :

-

Amidation : Reacts with primary/secondary amines (e.g., piperidine derivatives) using HOBt/HBTU activation to form amides .

-

Transesterification : Methanol or ethanol in the presence of acid catalysts (e.g., H<sub>2</sub>SO<sub>4>) yields ethyl or propyl esters.

Example :

Reduction Reactions

The carbonyl group of the dihydroimidazolone ring and the ester can be reduced selectively.

Reagents and Outcomes :

-

LiAlH<sub>4</sub> : Reduces both the ester to a primary alcohol and the oxo group to a hydroxyl group.

-

NaBH<sub>4</sub> : Selectively reduces the oxo group without affecting the ester.

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | Ester + Oxo group | 2-(2-Hydroxy-2,3-dihydro-1H-imidazol-4-yl)ethanol | 60–70% |

| NaBH<sub>4</sub> | Oxo group only | Methyl 2-(2-hydroxy-2,3-dihydro-1H-imidazol-4-yl)acetate | 85–90% |

Oxidation Reactions

The dihydroimidazolone ring is susceptible to oxidation, particularly at the 2-oxo position.

Conditions :

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts the oxo group to a carboxylic acid derivative .

-

H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub> : Generates hydroxylated imidazole analogs .

Example :

Cyclization and Coupling Reactions

The compound serves as a precursor in heterocyclic synthesis.

Notable Examples :

-

Benzimidazole Formation : Reacts with o-phenylenediamine derivatives under acidic conditions to form fused benzimidazole systems .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) introduces aryl groups at the imidazole C-4 position .

Reaction Scheme :

Halogenation

Electrophilic halogenation occurs at the imidazole ring’s C-5 position.

Conditions :

| Halogenation Method | Product | Yield |

|---|---|---|

| Br<sub>2</sub>/AcOH | 5-Bromoimidazolone acetate | 70–80% |

| NBS/AIBN | 5-Bromo derivative (mixture) | 50–60% |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and imidazole fragments.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

Scientific Research Applications

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex imidazole derivatives used in various chemical reactions and processes.

Biology: The compound is used in studying enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate and its analogs:

Key Observations :

Physical and Chemical Properties

- Solubility : The target compound’s methyl acetate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nitro- or benzoate-substituted analogs .

- Thermal Stability: Melting points for imidazolinone derivatives range from 138°C (for a chlorinated analog ) to 218°C (for nitroimidazoles ), suggesting the target compound may exhibit moderate thermal stability.

Crystallographic and Computational Insights

- Crystal Packing : Analogs like methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibit layered structures stabilized by C–H⋯O bonds and π-π stacking (centroid distance: 4.66 Å).

- Hydrogen Bonding : The 2-oxo group in the target compound may form H-bonds akin to those in 2-oxohistidine , influencing solid-state stability and solubility.

Biological Activity

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate, with CAS number 2122035-39-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, as well as insights from case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various strains of bacteria and fungi.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

The MIC values suggest that this compound is particularly effective against these pathogens, indicating its potential as an antibacterial agent .

Antifungal Properties

The compound also demonstrates antifungal activity against common fungal strains such as Candida albicans and Fusarium oxysporum:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | 0.039 mg/mL |

| F. oxysporum | 56.74 to 222.31 µM |

These findings underscore the compound's broad-spectrum antifungal capabilities .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with microbial enzymes or cellular structures, thereby inhibiting their growth .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial properties of various synthesized alkaloids, including this compound. The results indicated that this compound exhibited a strong inhibitory effect on bacterial growth compared to other tested derivatives .

Comparative Analysis with Other Compounds

In comparative studies involving other heterocyclic compounds, this compound consistently showed lower MIC values against E. coli and S. aureus than many traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions between imidazole derivatives and activated acetates. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid under controlled conditions yields intermediates, which are purified via recrystallization (DMF/acetic acid mixtures). Characterization relies on melting points, IR (to confirm carbonyl groups), and NMR (¹H/¹³C for structural elucidation). Discrepancies in elemental analysis (C, H, N) versus theoretical values are resolved by iterative purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : ¹H NMR identifies proton environments (e.g., imidazole ring protons at δ 6.8–7.2 ppm), while ¹³C NMR confirms carbonyl (C=O) and ester (COOCH₃) groups. IR spectroscopy validates the 2-oxo moiety (~1700 cm⁻¹). X-ray crystallography (e.g., single-crystal studies) resolves stereochemical ambiguities, as seen in related imidazolium chloride derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE)?

- Methodological Answer : A split-plot design (e.g., randomized blocks with factorial arrangements) evaluates variables like solvent polarity (acetic acid vs. DMF), catalyst loading (sodium acetate), and reaction time. Response Surface Methodology (RSM) identifies optimal yields while minimizing side products. For example, subplots in a study on rootstock impacts demonstrated how hierarchical designs improve reproducibility .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies in ¹H NMR integrations (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC). For instance, NOESY confirmed spatial proximity of imidazole protons in similar compounds. Computational modeling (DFT calculations) aligns experimental IR frequencies with theoretical vibrational modes .

Q. How do environmental factors influence the stability of this compound in aqueous systems?

- Methodological Answer : Accelerated stability studies under varying pH (1–13), temperature (4–70°C), and UV exposure track degradation via HPLC. Hydrolysis of the ester group is a primary pathway, quantified by kinetic modeling (pseudo-first-order rates). Biodegradation assays (e.g., OECD 301F) assess microbial breakdown in soil/water matrices .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with enzymes like α-glucosidase, using crystal structures (PDB IDs). Binding poses are validated via MD simulations (GROMACS) to assess stability. For example, compound 9c in related studies showed hydrogen bonding with catalytic residues, guided by RMSD/RMSF metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.